molecular formula C7H3ClFNO2S B2558615 3-Cyano-2-fluorobenzene-1-sulfonyl chloride CAS No. 1261686-87-6

3-Cyano-2-fluorobenzene-1-sulfonyl chloride

Cat. No.: B2558615
CAS No.: 1261686-87-6
M. Wt: 219.61
InChI Key: CMJOMLZWXGWXEA-UHFFFAOYSA-N
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Description

Introduction to 3-Cyano-2-fluorobenzene-1-sulfonyl Chloride

This compound stands as an important member of the fluorinated aromatic sulfonyl chloride family, distinguished by its specific substitution pattern on the benzene ring. The compound incorporates three distinct functional groups: a sulfonyl chloride moiety at the 1-position, a fluorine atom at the 2-position, and a cyano group at the 3-position. This particular arrangement of substituents imparts unique chemical and physical properties to the molecule, influencing its reactivity and potential applications in synthetic chemistry.

The compound is characterized by its molecular formula C7H3ClFNO2S and molecular weight of 219.62 grams per mole. The presence of multiple electron-withdrawing groups creates a highly electrophilic aromatic system, which significantly affects the compound's chemical behavior and reactivity patterns. The sulfonyl chloride functional group serves as a highly reactive electrophilic center, while the cyano and fluorine substituents further enhance the electron-deficient nature of the aromatic ring.

Research has shown that this compound exhibits typical characteristics of substituted benzenesulfonyl chlorides, including sensitivity to moisture and the potential for hydrolysis reactions. The compound typically appears as a solid at room temperature and requires careful handling procedures due to its reactive nature. Studies indicate that the specific substitution pattern creates a unique electronic environment that distinguishes it from other isomeric forms of cyanofluorobenzenesulfonyl chlorides.

Chemical Identity and Nomenclature

The systematic identification and nomenclature of this compound follows established International Union of Pure and Applied Chemistry protocols for aromatic compounds containing multiple functional groups. The compound's name reflects the specific positioning of each substituent on the benzene ring, with numerical indicators providing precise locational information for each functional group. This systematic approach ensures unambiguous identification and prevents confusion with structural isomers that possess different substitution patterns.

International Union of Pure and Applied Chemistry Naming Conventions and Systematic Terminology

The International Union of Pure and Applied Chemistry name for this compound is 3-cyano-2-fluorobenzenesulfonyl chloride, which systematically describes the positioning of each functional group on the benzene ring. The nomenclature follows the standard protocol for substituted benzenesulfonyl chlorides, where the benzene ring serves as the parent structure and substituents are numbered according to their positions relative to the sulfonyl chloride group. The sulfonyl chloride functionality is considered the principal functional group, establishing the 1-position as the reference point for numbering the remaining substituents.

The systematic name construction begins with identifying the benzene ring as the core aromatic system, followed by the sulfonyl chloride group designation. The fluorine substituent at the 2-position receives priority in numbering due to its proximity to the principal functional group, while the cyano group occupies the 3-position. This numbering system ensures that each substituent receives the lowest possible numerical designation while maintaining the sulfonyl chloride as the reference point.

Alternative nomenclature systems may describe this compound as benzenesulfonyl chloride, 3-cyano-2-fluoro-, which follows the Chemical Abstracts Service indexing convention. This naming approach places the parent compound name first, followed by the substituent descriptions with their respective positional indicators. Both nomenclature systems provide unambiguous identification of the compound's structure and ensure proper differentiation from related isomeric compounds.

Registry Numbers and Database Identifiers

This compound is uniquely identified by Chemical Abstracts Service registry number 1261686-87-6, which serves as the primary international identifier for this specific compound. This registry number provides definitive identification and prevents confusion with structural isomers or related compounds. The Chemical Abstracts Service number system ensures global recognition and facilitates accurate database searches across various chemical information systems.

Identifier Type Value Source
Chemical Abstracts Service Number 1261686-87-6
Molecular Design Limited Number MFCD18394024
PubChem Compound Identifier 55280683
European Community Number Not Available

The Molecular Design Limited number MFCD18394024 provides additional identification through the Molecular Design Limited database system, which is widely used in chemical inventory management and research applications. This identifier serves as a secondary reference number that complements the Chemical Abstracts Service registry number and facilitates cross-referencing between different chemical databases and information systems.

PubChem, the National Center for Biotechnology Information's chemical database, assigns compound identifier 55280683 to this specific molecule. This identifier enables researchers to access comprehensive chemical information, including structural data, physical properties, and related compound information through the PubChem database platform. The PubChem system provides standardized chemical information that supports research and development activities across various scientific disciplines.

Structural Isomerism and Positional Specificity of Functional Groups

The structural identity of this compound is defined by the specific positioning of its three functional groups on the benzene ring, creating distinct chemical and physical properties compared to its positional isomers. The compound represents one of several possible isomeric arrangements of cyano, fluorine, and sulfonyl chloride substituents on the aromatic ring. Each isomeric form exhibits unique reactivity patterns and electronic properties due to the different spatial relationships between the electron-withdrawing groups.

Isomer Chemical Abstracts Service Number Substitution Pattern Molecular Weight
This compound 1261686-87-6 2-F, 3-CN, 1-SO2Cl 219.62 g/mol
3-Cyano-4-fluorobenzene-1-sulfonyl chloride 351003-23-1 3-CN, 4-F, 1-SO2Cl 219.62 g/mol
3-Cyano-5-fluorobenzene-1-sulfonyl chloride 1261644-49-8 3-CN, 5-F, 1-SO2Cl 219.62 g/mol
5-Cyano-2-fluorobenzene-1-sulfonyl chloride 1101120-80-2 2-F, 5-CN, 1-SO2Cl 219.61 g/mol

The this compound isomer exhibits a unique substitution pattern where the fluorine atom occupies the ortho position relative to the sulfonyl chloride group, while the cyano group is positioned meta to the sulfonyl chloride. This arrangement creates specific electronic interactions between the substituents that influence the compound's reactivity and stability. The ortho relationship between the fluorine and sulfonyl chloride groups may result in steric interactions that affect the molecule's conformation and chemical behavior.

Comparative analysis with other isomeric forms reveals that the 3-Cyano-4-fluorobenzene-1-sulfonyl chloride variant (Chemical Abstracts Service 351003-23-1) positions the fluorine atom para to the cyano group, creating different electronic resonance patterns. Similarly, the 5-Cyano-2-fluorobenzene-1-sulfonyl chloride isomer (Chemical Abstracts Service 1101120-80-2) places the cyano group meta to the fluorine substituent, resulting in distinct electronic and steric effects. These positional differences significantly impact the compounds' chemical reactivity, physical properties, and potential synthetic applications.

Properties

IUPAC Name

3-cyano-2-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO2S/c8-13(11,12)6-3-1-2-5(4-10)7(6)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJOMLZWXGWXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261686-87-6
Record name 3-cyano-2-fluorobenzene-1-sulfonyl chloride
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Biological Activity

3-Cyano-2-fluorobenzene-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate the available research findings regarding its biological activity, mechanisms of action, and potential applications.

Molecular Formula: C7H4ClFNO2S
Molecular Weight: 207.63 g/mol
CAS Number: 1261644-49-8

This compound features a sulfonyl chloride functional group, which is known for its reactivity in various chemical transformations, making it a valuable intermediate in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to act as a kinase inhibitor , particularly targeting tropomyosin receptor kinases (TRKs). Inhibiting these kinases is crucial in the treatment of various cancers, including colorectal cancer, non-small cell lung cancer, and glioblastoma .

Pharmacokinetics

The pharmacokinetic profile of this compound, including absorption, distribution, metabolism, and excretion (ADME), significantly influences its bioavailability and therapeutic efficacy. Factors such as chemical structure, formulation, and route of administration play critical roles in determining these pharmacokinetic properties .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity: Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its effectiveness against various cancer cell lines, showing promising results in inhibiting cell proliferation.
  • Antimicrobial Properties: Similar compounds have demonstrated antimicrobial and antifungal activities, indicating that this compound may also exhibit these properties.

Case Studies and Research Findings

A variety of studies have explored the biological activity of compounds related to or derived from sulfonyl chlorides. Here are some notable findings:

StudyFocusFindings
Study 1 Anticancer ActivityEvaluated against HeLa and SMMC-7721 cell lines; showed IC50 values indicating moderate to excellent activity .
Study 2 Kinase InhibitionInvestigated as a TRK inhibitor; potential applications in treating specific cancers.
Study 3 Antimicrobial ActivityAssessed for antibacterial properties; showed effectiveness against certain bacterial strains.

Scientific Research Applications

Medicinal Chemistry

3-Cyano-2-fluorobenzene-1-sulfonyl chloride serves as an important building block in drug development. It is utilized in synthesizing potential drug candidates that target specific enzymes or receptors. For instance, derivatives of this compound have been explored for their anticancer properties, demonstrating activity against various cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications to its core structure can significantly enhance biological activity.

Protein Modification

The compound is employed in the modification of proteins and peptides, aiding researchers in studying their structure and function. Its electrophilic nature allows it to react with nucleophilic sites on proteins, facilitating the formation of sulfonamide derivatives that can alter protein activity and stability.

Chemical Biology

In chemical biology, this compound is used to investigate biochemical pathways and molecular interactions. Its ability to act as a reactive electrophile makes it suitable for probing enzyme mechanisms and identifying active sites.

Agrochemicals

The compound is also utilized in the synthesis of agrochemicals, where it acts as an intermediate in producing herbicides and pesticides. Its reactivity allows for the incorporation of various functional groups necessary for biological activity against pests.

Specialty Chemicals

In the industrial sector, this compound is involved in producing specialty chemicals, including dyes and polymers. Its unique properties contribute to the development of materials with specific performance characteristics.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of sulfonamide derivatives from this compound. These derivatives were tested against several cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis. The study emphasized the importance of optimizing structural features to enhance therapeutic efficacy.

Case Study: Enzyme Inhibition

Research conducted on enzyme inhibition demonstrated that sulfonyl chlorides could covalently modify nucleophilic residues on target proteins. This modification was shown to inhibit enzyme activity effectively, paving the way for developing specific inhibitors for diseases such as cancer and bacterial infections.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key parameters of 3-cyano-2-fluorobenzene-1-sulfonyl chloride and related sulfonyl chlorides:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Key Hazards
This compound C₇H₃ClFNO₂S -CN (C3), -F (C2), -SO₂Cl (C1) 219.62 1261686-87-6 H302, H312, H314, H332, H335
3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride C₆H₂BrCl₂FO₂S -Br (C3), -Cl (C5), -F (C2) 310.41 N/A Not reported
3-Fluoro-2-nitrobenzene-1-sulfonyl chloride C₆H₃ClFNO₄S -NO₂ (C2), -F (C3) 227.61 N/A Not reported
2,4-Difluorobenzene-1-sulfonyl chloride C₆H₃ClF₂O₂S -F (C2, C4) 212.60 13918-92-8 Similar sulfonyl chloride hazards
4-Fluorobenzene-1-sulfonyl chloride C₆H₄ClFO₂S -F (C4) 194.61 349-88-2 Corrosive, toxic

Reactivity and Electronic Effects

  • Cyano vs. Nitro Groups: The cyano group (-CN) in this compound is a moderate electron-withdrawing group (EWG), while the nitro (-NO₂) group in 3-fluoro-2-nitrobenzene-1-sulfonyl chloride is a stronger EWG. This difference increases the electrophilicity of the sulfonyl chloride group in nitro-substituted derivatives, making them more reactive in nucleophilic substitutions .
  • Fluorine Positioning : The ortho-fluorine (C2) in the target compound may induce steric hindrance or electronic effects that differ from para-fluorine (C4) in 4-fluorobenzene-1-sulfonyl chloride. For example, para-substitution often enhances stability compared to ortho-substitution .
  • Halogen vs. Cyano: Bromo and chloro substituents (e.g., in 3-bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride) increase molecular weight and polarizability but reduce solubility in nonpolar solvents compared to cyano-containing analogues .

Physical Properties

  • Boiling Points: While data for this compound is unavailable, trifluoromethanesulfonyl chloride (a simpler analogue) boils at 29–32°C . The target compound’s higher molecular weight and aromaticity likely result in a significantly higher boiling point.
  • Density and Solubility: The cyano group’s polarity may enhance solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to halogenated derivatives like 2,4-difluorobenzene-1-sulfonyl chloride.

Preparation Methods

Synthetic Strategy and Key Challenges

The preparation of 3-cyano-2-fluorobenzene-1-sulfonyl chloride hinges on three sequential objectives: (1) introducing the sulfonyl chloride group at position 1, (2) positioning the fluorine atom at position 2, and (3) securing the cyano group at position 3. The interplay of directing effects between these substituents complicates traditional electrophilic substitution reactions, necessitating a carefully orchestrated synthetic route. Primary challenges include avoiding undesired isomer formation, managing the reactivity of intermediates, and ensuring high yields at each stage.

Stepwise Preparation Methods

Route 1: Chlorosulfonation Followed by Halogen Exchange

Synthesis of 3-Cyano-2-chlorobenzene-1-sulfonyl Chloride

The foundational step involves chlorosulfonation of 3-cyano-2-chlorobenzene. Chlorosulfonic acid (ClSO₃H) reacts with the aromatic substrate under controlled conditions (0–5°C, 4–6 hours) to yield 3-cyano-2-chloro-1-benzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) in dichloromethane converts the sulfonic acid to the sulfonyl chloride derivative.

Reaction Conditions:

  • Temperature: 0–5°C (chlorosulfonation), 25°C (PCl₅ reaction)
  • Solvent: Dichloromethane
  • Yield: ~60–70% (estimated based on analogous reactions)
Fluorination via Chlorine/Fluorine Exchange

The chlorine atom at position 2 is replaced with fluorine using potassium fluoride (KF) in sulfolane at elevated temperatures (180–200°C). A tertiary amine sequestering agent, such as tris(3,6,9-trioxadecyl)amine, enhances reactivity by mitigating side reactions.

Optimized Parameters:

Parameter Value
Temperature 200°C
Reaction Time 5–8 hours
Solvent Sulfolane
KF Equivalents 2.5–3.0
Sequestering Agent 0.1 equivalents
Yield 65–75% (extrapolated from)

Route 2: Sequential Cyanation and Sulfonation

Preparation of 2-Fluorobenzenesulfonyl Chloride

2-Fluorobenzenesulfonyl chloride is synthesized via chlorosulfonation of fluorobenzene. This intermediate serves as the backbone for subsequent cyanation.

Introduction of the Cyano Group at Position 3

A Sandmeyer-type reaction replaces a nitro group (pre-installed via nitration) with a cyano group. Copper(I) cyanide (CuCN) in dimethylformamide (DMF) facilitates this transformation at 120–140°C.

Critical Considerations:

  • Nitration Directing: The sulfonyl chloride group directs nitration to position 4, necessitating protective group strategies or alternative directing agents.
  • Yield Challenges: Competing side reactions reduce yields to ~40–50%.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Overall Yield 45–55% 30–40%
Complexity Moderate High
Purity Challenges Minor isomer formation Multiple byproducts
Scalability High (continuous processing) Low (batch-dependent)

Route 1 emerges as the superior pathway due to its higher yield and scalability, though it demands stringent control over fluorination conditions to prevent sulfonyl group degradation.

Reaction Mechanism and Kinetics

Chlorosulfonation Mechanism

The electrophilic substitution mechanism involves the generation of a chlorosulfonic acid intermediate, which reacts with the aromatic ring. The cyano and chlorine substituents collaboratively direct sulfonation to position 1, as confirmed by computational studies.

Fluorination via Nucleophilic Aromatic Substitution

The halogen exchange proceeds through a two-step mechanism: (1) formation of a Meisenheimer complex between KF and the aryl chloride, and (2) elimination of KCl. The sequestering agent stabilizes the transition state, accelerating fluorine incorporation.

Kinetic Data (Route 1, Fluorination Step):

  • Activation Energy: ~85 kJ/mol
  • Rate Constant (200°C): 1.2 × 10⁻³ s⁻¹

Applications and Derivative Synthesis

This compound serves as a precursor for:

  • Sulfonamide Drugs: Antibacterial agents via reaction with primary amines.
  • Polymer Additives: Flame-retardant monomers through radical polymerization.
  • Agrochemicals: Herbicidal sulfonylureas upon coupling with heterocycles.

Q & A

Q. What are the standard synthetic routes for 3-Cyano-2-fluorobenzene-1-sulfonyl chloride, and what conditions optimize yield?

  • Methodological Answer : Synthesis typically involves functionalization of benzene sulfonyl chloride precursors. A plausible route is the nitration/fluorination of a pre-sulfonated aromatic ring, followed by cyano-group introduction via nucleophilic substitution or cross-coupling reactions. Key steps include:
  • Sulfonation : Use of chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
  • Fluorination/Cyanation : Sequential halogen exchange (e.g., using KF/CuCN systems) or Sandmeyer-type reactions for cyano-group incorporation .
  • Purification : Recrystallization from dichloromethane/hexane mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
  • Structural Confirmation :
  • NMR : 19F^{19}\text{F} NMR to confirm fluorine substitution patterns; 13C^{13}\text{C} NMR for cyano-group verification (δ ~110–120 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]+^+ at m/z 219.97) .
  • Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures (>150°C expected due to sulfonyl chloride stability) .

Q. What are the common reaction pathways for this compound in organic synthesis?

  • Methodological Answer :
  • Nucleophilic Substitution : The sulfonyl chloride group reacts with amines (e.g., forming sulfonamides) or alcohols (forming sulfonate esters) in anhydrous THF or DCM with base (e.g., Et3_3N) .
  • Electrophilic Aromatic Substitution : The electron-withdrawing cyano and fluorine groups direct incoming electrophiles (e.g., nitration) to meta/para positions, though reactivity is reduced compared to unsubstituted analogs .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (cyano, fluorine) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electronic Effects : The cyano and fluorine groups decrease electron density at the aromatic ring, slowing electrophilic reactions but enhancing stability in SNAr (nucleophilic aromatic substitution).
  • Catalytic Optimization : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require electron-deficient ligands (e.g., SPhos) and elevated temperatures (80–100°C) to overcome deactivation .
  • Kinetic Studies : Use 19F^{19}\text{F} NMR to monitor reaction progress and identify intermediates .

Q. How can researchers resolve contradictions in reported yields for sulfonamide derivatives of this compound?

  • Methodological Answer :
  • Variable Factors : Moisture sensitivity of the sulfonyl chloride group and amine nucleophilicity (e.g., steric hindrance in bulky amines).
  • Troubleshooting :
  • Dry Conditions : Use molecular sieves or anhydrous solvents to suppress hydrolysis.
  • Stoichiometry : Optimize amine-to-sulfonyl chloride ratios (1.2:1 recommended) .
  • Analytical Validation : Compare HPLC traces with authentic standards to identify byproducts (e.g., hydrolyzed sulfonic acids) .

Q. What experimental designs are optimal for studying the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing :
  • Temperature/Humidity : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via TLC or HPLC over 4–12 weeks.
  • Light Sensitivity : Expose to UV light (254 nm) and assess photodegradation products .
  • Stabilizers : Add desiccants (e.g., silica gel) or antioxidants (e.g., BHT) to prolong shelf life .

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